1-Mercapto-2-propanol

描述

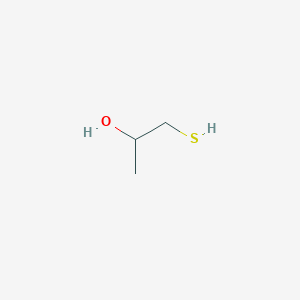

1-Mercapto-2-propanol, also known as 1-mercaptopropan-2-ol, is an organic compound with the molecular formula C3H8OS and a molecular weight of 92.16 g/mol . It is a thiol alcohol, characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) on a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

1-Mercapto-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product .

Industrial production methods often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction is carefully controlled to optimize yield and purity, with subsequent purification steps such as distillation or recrystallization to obtain the final product .

化学反应分析

1-Mercapto-2-propanol undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: The hydroxyl group (-OH) can be reduced to form the corresponding alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents include alkyl halides and tosylates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields disulfides, while reduction with lithium aluminum hydride produces the corresponding alkane .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C3H8OS

- Structure : Contains a thiol (-SH) group and a hydroxyl (-OH) group, contributing to its reactivity.

Scientific Research Applications

-

Biochemical Research

- Antioxidant Properties : Compounds with thiol groups, including 1-mercapto-2-propanol, exhibit significant antioxidant activity. This property is leveraged in studies focusing on oxidative stress and related diseases.

- Enzyme Studies : It serves as a reagent in studying enzyme mechanisms due to its ability to interact with active sites through thiol-disulfide exchange reactions.

-

Corrosion Inhibition

- This compound is recognized for its effectiveness as a corrosion inhibitor in various industrial applications. Research indicates that it can significantly reduce localized and generalized corrosion in metals, particularly in hydrocarbon environments .

- A study demonstrated that at concentrations of about 1 ppm, it provided corrosion inhibition rates comparable to other leading inhibitors, making it valuable for protecting metal surfaces .

- Self-Assembled Monolayers

-

Organic Synthesis

- In organic chemistry, this compound acts as a building block for synthesizing various sulfur-containing compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, forming thioethers and other derivatives.

- Pharmaceutical Applications

Case Study 1: Corrosion Inhibition in Oil and Gas

In a controlled study involving brine and oil mixtures, the addition of this compound was tested for its corrosion inhibition properties. Results indicated an inhibition efficiency of approximately 86%, demonstrating its effectiveness compared to traditional inhibitors .

Case Study 2: Antioxidant Activity

Research conducted on cell cultures showed that this compound could significantly reduce oxidative damage induced by reactive oxygen species. This finding supports its potential use in therapeutic applications aimed at mitigating oxidative stress-related diseases.

作用机制

The mechanism of action of 1-Mercapto-2-propanol involves its functional groups, the hydroxyl group (-OH) and the thiol group (-SH). The thiol group can form strong bonds with metal surfaces, making it useful in surface chemistry and catalysis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

In biological systems, the thiol group can interact with cysteine residues in proteins, potentially affecting protein structure and function. This interaction can be exploited in drug design and enzyme stabilization .

相似化合物的比较

1-Mercapto-2-propanol can be compared with other similar compounds, such as:

2-Mercaptoethanol: Similar to this compound, but with a shorter carbon chain. It is commonly used as a reducing agent in biochemistry.

3-Mercapto-1-propanol: Another thiol alcohol with the thiol group located at the terminal carbon. It has different reactivity and applications compared to this compound.

1-Mercapto-2-butanol: A longer-chain thiol alcohol with similar properties but different physical characteristics due to the additional carbon atom.

This compound is unique due to its specific combination of functional groups and its versatility in various applications. Its ability to form self-assembled monolayers and its use as a chiral agent set it apart from other thiol alcohols .

生物活性

1-Mercapto-2-propanol, also known as thioglycerol, is a thiol compound with significant biological activity. It has garnered attention for its roles in various biochemical processes, potential therapeutic applications, and implications in toxicology. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the molecular formula C₃H₈OS and is characterized by the presence of a thiol group (-SH). This functional group is crucial for its biological activity, allowing it to participate in redox reactions and interact with various biomolecules.

Key Properties:

- Molecular Weight: 92.21 g/mol

- Boiling Point: 290 °C

- Solubility: Soluble in water and organic solvents

The thiol group enables this compound to act as a reducing agent, which can influence oxidative stress pathways in biological systems. It can reduce disulfide bonds in proteins, thereby affecting protein structure and function.

Biological Activities

This compound exhibits several biological activities, including:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.

- Cytoprotective Effects: Studies have shown that it can protect cells from apoptosis induced by oxidative stress, particularly in neuronal cells.

- Antimicrobial Properties: Exhibits activity against various bacterial strains, suggesting potential use as a preservative or therapeutic agent.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Mechanism

A study investigated the antioxidant effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative damage and apoptosis. The mechanism was attributed to its ability to maintain glutathione levels and modulate antioxidant enzyme activity.

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial properties of this compound were evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5% (v/v), indicating its potential as an effective antimicrobial agent.

Toxicological Considerations

While this compound has beneficial properties, it also poses certain risks. It can cause skin irritation upon contact and may exacerbate pre-existing dermatitis conditions. Long-term exposure may lead to chronic health effects due to its reactivity with proteins and other biomolecules.

Table 2: Toxicological Profile

常见问题

Basic Research Questions

Q. How is 1-mercapto-2-propanol synthesized and characterized for research applications?

- Methodological Answer : Synthesis typically involves thiolation of propylene oxide or reduction of disulfide derivatives. Characterization employs microwave spectroscopy to resolve conformational equilibria and intramolecular hydrogen bonding, revealing a dominant gauche conformation with an S-H···O hydrogen bond . Structural studies using scanning tunneling microscopy (STM) confirm its self-assembly on Au(111) surfaces, forming ordered monolayers with hydroxyl-thiol interactions . Density functional theory (DFT) or molecular dynamics simulations can complement experimental data to predict adsorption behavior.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use ABEK respirators , gloves, and eyeshields to mitigate inhalation and dermal exposure risks . Adhere to disposal guidelines: puncture containers to prevent reuse and dispose via authorized hazardous waste facilities . Regulatory lists (e.g., GESAMP Hazard Profiles, Maine Chemicals of High Concern) classify it as a sensitizer (R43) and toxicant (R22) . For spills, neutralize with alkaline solutions (e.g., 10% sodium bicarbonate) and absorb with inert materials.

Advanced Research Questions

Q. How does this compound function as a chain transfer agent (CTA) in photopolymer materials?

- Methodological Answer : As a CTA, it terminates growing polymer chains via thiol-hydrogen abstraction, reducing average chain length and non-local response length (σ). Experimental validation using the NPDD model shows a 35% reduction in σ (from 61.3 nm to 39.8 nm) compared to sodium formate (22.3% reduction) . Key kinetic parameters include:

Q. What experimental approaches resolve contradictions in its enzymatic stabilization efficacy compared to dithiothreitol (DTT)?

- Methodological Answer : In glycoside hydrolase studies, this compound replaces DTT to stabilize reactive intermediates, evidenced by TLC and NMR. Unlike DTT, it avoids disulfide bond disruption while maintaining reducing activity. Critical steps include:

- Optimization : Adjusting enzyme concentration (7 mg/mL) and incubation time to prevent intermediate degradation .

- Validation : Comparative assays with 1-amino-2-propanol and 1,2-propanediol confirm specificity of thiol-mediated stabilization .

Q. How does surface adsorption behavior of this compound on Au(111) influence its application in sensor design?

- Methodological Answer : Electrochemical and STM studies reveal structural evolution in N2 environments: initial disordered adsorption transitions to ordered monolayers via hydroxyl-Au interactions. Key factors:

- pH Dependence : Protonation state of hydroxyl groups affects packing density.

- STM Imaging : Resolves molecular tilt angles (15–20°) and defect dynamics .

Applications include biosensor interfaces where monolayer stability and thiol reactivity are critical.

Q. Data Contradiction Analysis

- Photopolymer CTA Efficiency : While sodium formate reduces σ by 22.3%, this compound achieves 35% reduction due to higher ktr. Contradictions arise from differences in re-initiation efficiency, which must be calibrated for specific photopolymer systems .

- Enzymatic vs. Non-Enzymatic Stability : Success in glycosidase assays contrasts with failures in non-thiol-dependent systems, highlighting the necessity of thiol-specific redox environments .

属性

IUPAC Name |

1-sulfanylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETFXNFGOYOOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893058 | |

| Record name | 1-Mercapto-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-47-9 | |

| Record name | 1-Mercapto-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Mercaptopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Mercapto-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-mercaptopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。